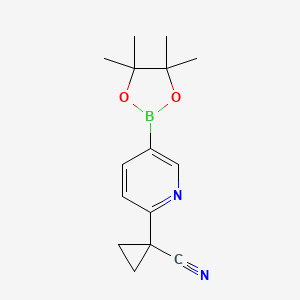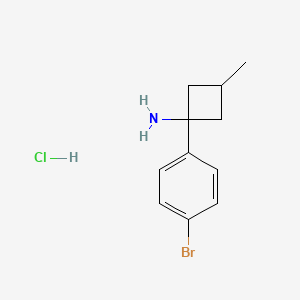
1-(4-Bromophenyl)-3-methylcyclobutan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-methylcyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclobutylamines. It features a bromophenyl group attached to a cyclobutane ring, which is further substituted with a methyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-methylcyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the brominated cyclobutane intermediate.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)-3-methylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Amination: Ammonia or primary amines in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substituted Derivatives: Products with various functional groups replacing the bromine atom.
Oxidized or Reduced Amines: Products formed by modifying the amine group.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-3-methylcyclobutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-3-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and biological responses.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)piperazine: Shares the bromophenyl group but differs in the core structure, leading to different biological activities.
4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another bromophenyl derivative with distinct chemical properties and applications.
Uniqueness: 1-(4-Bromophenyl)-3-methylcyclobutan-1-amine hydrochloride stands out due to its unique cyclobutane ring structure, which imparts specific chemical reactivity and potential biological activities not observed in other similar compounds.
Propiedades
Fórmula molecular |
C11H15BrClN |
|---|---|
Peso molecular |
276.60 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-methylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8-6-11(13,7-8)9-2-4-10(12)5-3-9;/h2-5,8H,6-7,13H2,1H3;1H |
Clave InChI |
VPIUFMYANALSFP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)(C2=CC=C(C=C2)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







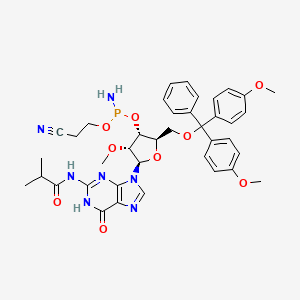



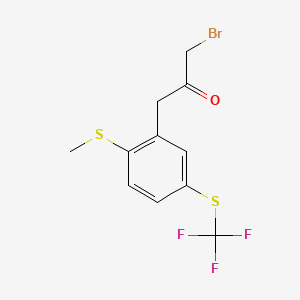

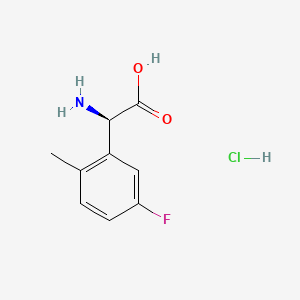
![3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14042472.png)
